molecular formula C10H11F3N2O3 B066728 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide CAS No. 175204-37-2

2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide

Cat. No.: B066728
CAS No.: 175204-37-2
M. Wt: 264.2 g/mol
InChI Key: BLWJFSQZXQFICN-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide is a derivative of propanehydrazide, a class of compounds known for their potential pharmacological applications. This compound has been synthesized and studied for various biological activities, including antioxidant and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-bromopropanehydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials. The reaction conditions are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.

    Molecular Targets: Interacting with enzymes and proteins involved in oxidative stress and cell proliferation pathways.

Comparison with Similar Compounds

2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide can be compared with other similar compounds such as:

    4-(Trifluoromethoxy)phenol: A precursor in the synthesis of the compound.

    Propanehydrazide: The parent compound with similar pharmacological properties.

    Other Trifluoromethoxy Derivatives: Compounds with similar functional groups but different biological activities.

The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the propanehydrazide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-6(9(16)15-14)17-7-2-4-8(5-3-7)18-10(11,12)13/h2-6H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWJFSQZXQFICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379591
Record name 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-37-2
Record name 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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